Product packaging for 4-butoxy-N-(2-fluorophenyl)benzamide(Cat. No.:)

4-butoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B4969781
M. Wt: 287.33 g/mol
InChI Key: LHFXJAKGJSDZHD-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives as Bioactive Motifs

Benzamide derivatives are recognized for their broad spectrum of pharmacological activities, a testament to their structural versatility. researchgate.netnih.gov The amide group within the benzamide structure is a key contributor to its biological activity, participating in crucial hydrogen bonding interactions with protein targets. nih.gov This has led to the successful development of benzamide-containing drugs with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.net The ability to readily modify the benzamide core allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This adaptability has made the benzamide scaffold a frequent starting point in drug discovery campaigns, including the search for novel enzyme inhibitors and receptor modulators. nih.govnih.gov

Overview of Metabotropic Glutamate (B1630785) Receptor Modulators in Central Nervous System Research

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory. nih.govwikipedia.orgnih.gov Its actions are mediated by two main families of receptors: ionotropic and metabotropic glutamate receptors (mGluRs). nih.govacs.org While ionotropic receptors form ion channels that mediate rapid synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over a longer timescale. nih.govwikipedia.orgacs.org The modulation of mGluRs has emerged as a significant area of research for the development of novel therapeutics for a range of CNS disorders, including anxiety, depression, schizophrenia, and neurodegenerative diseases. nih.govnih.govyoutube.com

The mGluR family consists of eight subtypes (mGluR1-8), which are further classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. nih.govnumberanalytics.comnih.gov

Group I mGluRs , which include mGluR1 and mGluR5, are primarily coupled to Gq/G11 proteins and their activation leads to the stimulation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. nih.govnumberanalytics.comfrontiersin.org They are predominantly located postsynaptically and are involved in enhancing neuronal excitability and synaptic plasticity. nih.govacs.org

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. numberanalytics.comyoutube.com These receptors are often found presynaptically, where they act to reduce neurotransmitter release. nih.gov

The diverse localization and signaling pathways of mGluR subtypes allow them to play distinct and crucial roles in regulating brain function. nih.govwikipedia.orgnih.gov

Targeting the highly conserved orthosteric binding site of glutamate across different mGluR subtypes presents a significant challenge for achieving selectivity. youtube.com Allosteric modulation offers a more refined approach to selectively target individual mGluR subtypes. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the glutamate binding site. youtube.com This binding event can either enhance (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to glutamate. youtube.comnih.gov This strategy offers several advantages, including higher subtype selectivity and a "saturable" effect, which may lead to improved safety profiles. youtube.com The development of allosteric modulators has become a primary focus in the discovery of novel ligands for mGluRs. nih.govnih.govcornell.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18FNO2 B4969781 4-butoxy-N-(2-fluorophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFXJAKGJSDZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 4 Butoxy N 2 Fluorophenyl Benzamide

Established Synthetic Pathways for 4-Butoxy-N-(2-fluorophenyl)benzamide

The primary method for synthesizing N-aryl benzamides, including this compound, is through an acylation reaction that forms the central amide bond. This typically involves the reaction of a benzoic acid derivative with an aniline (B41778) derivative.

Key Precursors and Reaction Conditions

The synthesis of this compound is most commonly achieved through the condensation of 4-butoxybenzoyl chloride with 2-fluoroaniline (B146934). dcu.ie This is a two-step process starting from 4-butoxybenzoic acid.

Step 1: Formation of the Acyl Chloride The first step involves the conversion of the carboxylic acid (4-butoxybenzoic acid) into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually performed in an inert solvent, and the resulting 4-butoxybenzoyl chloride is often used immediately in the next step without extensive purification. researchgate.net

Step 2: Amide Bond Formation The synthesized 4-butoxybenzoyl chloride is then reacted with 2-fluoroaniline to form the final product. dcu.ie This reaction is an example of nucleophilic acyl substitution, where the amino group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂) or toluene, in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netevitachem.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

An alternative one-pot method involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), which facilitate the direct condensation of 4-butoxybenzoic acid and 2-fluoroaniline without needing to first form the acyl chloride. rsc.org

Table 1: Key Precursors for the Synthesis of this compound

PrecursorChemical StructureRole in Synthesis
4-Butoxybenzoic acidC₁₁H₁₄O₃Provides the butoxy-substituted benzoyl moiety.
2-FluoroanilineC₆H₆FNProvides the 2-fluorophenylamine moiety.
Thionyl chloride (SOCl₂)SOCl₂Chlorinating agent to convert the carboxylic acid to an acyl chloride.
Triethylamine (Et₃N)C₆H₁₅NBase used to neutralize HCl byproduct during amidation.

Optimization of Synthetic Yield and Purity

Optimizing the synthesis is crucial for both laboratory-scale research and potential industrial applications. researchgate.net Several factors can be adjusted to maximize the yield and purity of this compound.

Reaction Conditions : The reaction temperature is typically kept low (e.g., 0 °C) during the initial addition of reagents to control the exothermic reaction and minimize side products, followed by stirring at room temperature for several hours to ensure completion. nanobioletters.com Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. orgsyn.org

Purification : After the reaction is complete, a standard work-up procedure is employed. This involves washing the organic layer with water and brine solutions to remove water-soluble impurities and the salt byproduct (e.g., triethylamine hydrochloride). nanobioletters.com The crude product is then typically purified by recrystallization from a suitable solvent (such as ethanol) or by silica (B1680970) gel column chromatography to achieve high purity. evitachem.comnanobioletters.com The final product's purity can be assessed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. orgsyn.org

Design and Synthesis of this compound Derivatives and Analogues

To investigate structure-activity relationships, derivatives and analogues of the parent compound can be synthesized by systematically modifying its three main components: the benzamide (B126) moiety, the butoxy side chain, and the fluorophenyl ring. researchgate.netnih.gov

Introduction of Structural Variations in the Benzamide Moiety

The 4-butoxybenzoyl portion of the molecule can be altered in several ways. These modifications involve changing the substitution pattern on the benzene (B151609) ring to which the butoxy group is attached.

Positional Isomers : The butoxy group can be moved from position 4 to position 2 or 3 of the benzoyl ring. This is achieved by starting with 2-butoxybenzoic acid or 3-butoxybenzoic acid, respectively.

Introduction of Other Substituents : Additional functional groups can be introduced onto this aromatic ring. For example, synthesizing a derivative like 2-chloro-4-butoxy-N-(2-fluorophenyl)benzamide would involve starting with 2-chloro-4-butoxybenzoic acid. mdpi.com Similarly, other groups like methyl or nitro groups could be added. mdpi.com

Table 2: Examples of Precursors for Benzamide Moiety Modification

Modified Precursor (Benzoic Acid)Resulting AnalogueType of Modification
3-Butoxybenzoic acid3-Butoxy-N-(2-fluorophenyl)benzamidePositional Isomer
4-Butoxy-2-chlorobenzoic acid4-Butoxy-2-chloro-N-(2-fluorophenyl)benzamideAdditional Substituent
4-Butoxy-3-nitrobenzoic acid4-Butoxy-3-nitro-N-(2-fluorophenyl)benzamideAdditional Substituent

Modifications on the Butoxy Side Chain

The butoxy side chain itself is a target for modification to study the effects of chain length, branching, and incorporated functional groups on the molecule's properties. These analogues are synthesized by using the appropriately substituted 4-alkoxybenzoic acid as the starting material.

Alkyl Chain Length : Homologues can be synthesized by using 4-methoxy-, 4-ethoxy-, or 4-pentyloxybenzoic acid to create analogues with shorter or longer alkoxy chains.

Branching : Isomers such as 4-(sec-butoxy)benzoic acid or 4-(isobutoxy)benzoic acid can be used to introduce branching in the side chain.

Functionalization : The alkyl chain can be functionalized, for instance, by using a precursor like 4-(4-hydroxybutoxy)benzoic acid, which would introduce a terminal hydroxyl group on the side chain.

Fluorination Pattern Alterations on the Fluorophenyl Ring

Altering the fluorine substitution on the N-phenyl ring is a common strategy in medicinal chemistry to fine-tune electronic and lipophilic properties. nih.govnih.govresearchgate.net These analogues are synthesized by replacing 2-fluoroaniline with other substituted anilines in the standard amidation reaction. dcu.iedcu.ie

Positional Isomers of Fluorine : Using 3-fluoroaniline (B1664137) or 4-fluoroaniline (B128567) as the precursor results in the corresponding N-(3-fluorophenyl) and N-(4-fluorophenyl) analogues. rsc.org

Multiple Fluorine Substituents : The synthesis can be performed with various difluoro-, trifluoro-, or even pentafluoroanilines to explore the effects of polyfluorination. mdpi.commdpi.com For example, reacting 4-butoxybenzoyl chloride with 2,4-difluoroaniline (B146603) yields 4-butoxy-N-(2,4-difluorophenyl)benzamide. dcu.iemdpi.com

Other Halogen Substituents : Beyond fluorine, other halogens can be introduced. For instance, using 2-chloroaniline (B154045) or 2-bromoaniline (B46623) would produce N-(2-chlorophenyl) or N-(2-bromophenyl) analogues, respectively. mdpi.com

Table 3: Examples of Precursors for Fluorophenyl Ring Modification

Modified Precursor (Aniline)Resulting AnalogueType of Modification
3-Fluoroaniline4-Butoxy-N-(3-fluorophenyl)benzamideFluorine Position
4-Fluoroaniline4-Butoxy-N-(4-fluorophenyl)benzamideFluorine Position
2,4-Difluoroaniline4-Butoxy-N-(2,4-difluorophenyl)benzamidePolyfluorination
2-Chloroaniline4-Butoxy-N-(2-chlorophenyl)benzamideHalogen Substitution

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound can present significant stereochemical challenges, particularly when introducing chiral centers or elements of axial chirality. While the parent molecule itself is not chiral, modifications to its core structure can lead to the formation of stereoisomers. The control of this stereochemistry is a critical aspect of modern synthetic chemistry. nih.govnih.gov

A key area of focus in the synthesis of related benzamide structures is the generation of axial chirality. nih.gov This type of stereoisomerism arises from restricted rotation around a chemical bond, such as the N-aryl bond in the benzamide moiety. The synthesis of such atropisomers often requires specialized asymmetric methods. One approach involves the use of bifunctional organocatalysts, which can possess both a (thio)urea group and a tertiary amine. nih.gov These catalysts work by cooperatively activating both the nucleophile and the electrophile in a specific spatial arrangement, thereby guiding the reaction to favor one enantiomer over the other. nih.gov For instance, in the synthesis of axially chiral benzamides, these organocatalysts can facilitate enantioselective aromatic electrophilic halogenation, yielding products with moderate to good enantioselectivities. nih.gov

Another advanced strategy is the use of catalytic atroposelective N-acylation. nih.gov This method has been successfully applied to the synthesis of N-N axially chiral compounds, which represents a significant challenge due to the presence of multiple rotatable N-CO axes in addition to the N-N axis. nih.gov Chiral isothiourea catalysts, in combination with a suitable base, can promote the acylation of N-amido precursors with anhydrides to produce optically active atropisomeric products with high yields and enantioselectivities. nih.gov The development of such racemization-free coupling reagents is crucial for producing chirally pure amides and peptides, avoiding the loss of stereochemical integrity during synthesis. rsc.org The synthesis of C2-symmetric analogues is another strategy employed to create chiral derivatives, often for use as catalysts themselves. researchgate.net These methods underscore the sophisticated techniques available to control the three-dimensional structure of benzamide analogues, a vital consideration for their potential applications.

Analytical Characterization Techniques in Chemical Synthesis Research

The confirmation of structure and assessment of purity are paramount following the synthesis of this compound or its analogues. A combination of spectroscopic and chromatographic techniques is indispensable for this purpose. nih.gov

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structure Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a synthesized compound. nih.govnih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural elucidation of novel benzamides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in the butoxy group (triplets and multiplets for the CH₃ and CH₂ groups), distinct aromatic protons on both phenyl rings, and a singlet for the amide N-H proton. mdpi.com The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic rings, and the aliphatic carbons of the butoxy chain. nih.gov

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and position of the fluorine atom on the phenyl ring, showing a characteristic signal for the C-F bond. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. nih.gov For this compound (C₁₇H₁₈FNO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental formula.

The following table summarizes the expected spectroscopic data for the structural confirmation of this compound and its analogues.

Technique Analyte Expected Observations Purpose
¹H NMRAromatic ProtonsComplex multiplets in the aromatic region (approx. 6.9-8.5 ppm). mdpi.comConfirm substitution pattern on phenyl rings.
¹H NMRButoxy Group ProtonsAliphatic signals (approx. 0.9-4.1 ppm), including a triplet for the terminal methyl group.Confirm presence and structure of the butoxy chain.
¹H NMRAmide ProtonA broad singlet (N-H), chemical shift can vary.Confirm presence of the amide linkage.
¹³C NMRCarbonyl CarbonA signal in the downfield region (approx. 160-170 ppm).Confirm presence of the amide carbonyl group.
¹⁹F NMRFluorine AtomA single resonance confirming the fluorine substituent. mdpi.comConfirm the presence and chemical environment of the fluorine atom.
Mass SpectrometryMolecular Ion (M+)Peak corresponding to the calculated molecular weight (301.35 for C₁₇H₁₈FNO₂). chemicalbook.comDetermine molecular weight and confirm elemental formula.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, reagents, and any side products formed during the synthesis, thereby assessing its purity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity analysis of benzamide derivatives. nih.gov A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of an aqueous buffer (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov The compound is detected using a UV detector, often set at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm). nih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be used for purity assessment and identification. nih.gov The Kovats retention index, a measure of retention time, can be used to characterize the compound. nih.gov

The table below outlines typical conditions for the chromatographic analysis of benzamide compounds.

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Method Purpose
HPLCReversed-Phase C18 Silica Column nih.govGradient of Acetonitrile/Water nih.govUV Spectrophotometry (e.g., at 254 nm) nih.govQuantify purity, separate from non-volatile impurities.
GCNon-polar column (e.g., polysiloxane)Inert gas (e.g., Helium, Nitrogen)Mass Spectrometry (MS) nih.govAssess purity and identify volatile components.

Pharmacological Characterization and Biological Target Engagement Studies of 4 Butoxy N 2 Fluorophenyl Benzamide

In Vitro Receptor Modulatory Activity at Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)

4-Butoxy-N-(2-fluorophenyl)benzamide, also known as VU0040237, has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov It belongs to a novel benzamide (B126) chemical class discovered through high-throughput screening. acs.orgnih.gov These compounds are of significant interest as they potentiate the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. acs.orgmdpi.com This modulatory activity suggests potential for therapeutic applications in central nervous system (CNS) disorders where mGluR5 signaling is implicated. nih.govmdpi.com

The positive allosteric modulatory activity of the benzamide class, including this compound, has been primarily characterized using in vitro functional assays such as calcium mobilization. acs.orgnih.gov In cell lines expressing mGluR5, these compounds demonstrate the ability to enhance the receptor's response to a suboptimal concentration (EC₂₀) of glutamate. acs.orgnih.gov When applied to cells preloaded with a calcium-sensitive dye, the compounds themselves show little to no intrinsic agonist activity. acs.orgnih.gov However, their application followed by the addition of glutamate results in a robust potentiation of the intracellular calcium mobilization signal, which is a hallmark of mGluR5 activation. acs.orgnih.govnih.gov This potentiation indicates that the compound binds to the receptor and increases its sensitivity to activation by the orthosteric agonist, glutamate. acs.org

Compounds within the benzamide chemical class to which this compound belongs have been shown to possess high potency as mGluR5 PAMs. nih.govacs.org The potency of these modulators is typically quantified by their half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to elicit 50% of its maximal effect. Studies on this class of PAMs, which includes VU0040237, have reported EC₅₀ values ranging from 33 nM to 1.3 µM. nih.gov The efficacy of these PAMs is demonstrated by their ability to cause a significant leftward shift in the glutamate concentration-response curve, indicating an enhancement of glutamate's potency. acs.orgnih.gov For instance, representative compounds from this class can induce a 2- to 6-fold leftward shift in the glutamate EC₅₀ value. acs.orgnih.gov

Table 1: Potency of Representative Benzamide mGluR5 PAMs

Compound Description Potency (EC₅₀) Range
Benzamide PAM Class Class of compounds including this compound (VU0040237) 33 nM - 1.3 µM nih.gov

A critical aspect of the pharmacological characterization of a receptor modulator is its selectivity. The benzamide class of mGluR5 PAMs, including this compound, has demonstrated a high degree of selectivity for mGluR5 over other mGluR subtypes. acs.orgnih.gov Extensive selectivity screening has been performed against other metabotropic glutamate receptors, including mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8. acs.orgnih.gov

The compounds show no positive allosteric modulatory activity at these other subtypes. acs.orgnih.gov Due to the high homology between mGluR5 and mGluR1, some cross-activity is often observed with mGluR5 ligands. acs.orgnih.gov For this benzamide class, weak inhibitory activity was noted at the mGluR1 receptor, but no potentiation of the agonist response was seen. acs.orgnih.gov This profile confirms that these compounds are highly selective PAMs of mGluR5. acs.orgnih.gov

Table 2: Selectivity Profile of the Benzamide PAM Class

Receptor Subtype Activity
mGluR5 Positive Allosteric Modulation acs.orgnih.gov
mGluR1 Weak Inhibition / No PAM activity acs.orgnih.gov

Investigation of Allosteric Binding Sites and Mechanistic Insights

Allosteric modulators, by definition, bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds. mdpi.comnih.gov For mGluR5, a well-characterized allosteric binding site is the one recognized by the negative allosteric modulator (NAM) 2-methyl-6-(phenylethynyl)pyridine (MPEP). nih.govacs.org

A significant feature of this compound and its chemical series is that they elicit their modulatory effects by binding to a novel allosteric site, distinct from the MPEP binding site. nih.govacs.org This was determined based on the compound's structural relationship to N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), which was the first mGluR5 PAM identified to not bind to the MPEP site. nih.govacs.org The discovery that this benzamide class acts at a non-MPEP site suggests the existence of multiple allosteric binding pockets on the mGluR5 protein, opening new avenues for receptor modulation. acs.org

The primary mechanism by which this compound functions is through its positive functional interaction with the orthosteric ligand, glutamate. acs.org As a PAM, it does not activate the receptor on its own but enhances the affinity and/or efficacy of glutamate. acs.orgmdpi.com This is experimentally observed as a potentiation of the receptor's response in functional assays like calcium mobilization. acs.orgnih.gov Mechanistically, this potentiation is reflected as a leftward shift in the glutamate concentration-response curve, which signifies that a lower concentration of glutamate is needed to produce a given level of receptor activation in the presence of the modulator. acs.orgnih.gov This enhancement of endogenous signaling maintains the natural spatial and temporal patterns of receptor activation, a key theoretical advantage of allosteric modulators. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation / Other Name
This compound VU0040237
2-methyl-6-(phenylethynyl)pyridine MPEP
N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide CPPHA

Mutagenesis Studies for Receptor-Ligand Interactions

Site-directed mutagenesis studies have been instrumental in elucidating the binding pockets and interaction mechanisms of benzamide-containing ligands with their receptor targets. While specific mutagenesis data for this compound is not extensively detailed in the available literature, studies on related benzamide analogs targeting various receptors provide critical insights into potential interaction sites.

For instance, research on the dopamine D4 receptor has explored how mutations affect ligand binding. A conserved threonine residue in the seventh transmembrane helix (Thr7.39) was substituted with alanine. This T7.39A mutation resulted in enhanced binding affinity specifically for substituted benzamides that have polar substituents on their benzamide ring. nih.gov This suggests that the size of the amino acid at this position can create steric hindrance that is mitigated by the smaller alanine residue, thereby improving the fit and affinity of certain benzamide ligands. nih.gov

In the context of nicotinic acetylcholine receptors (nAChRs), a combination of homology modeling, docking, and site-directed mutagenesis has been used to identify a novel allosteric binding site for benzamide analogs. nih.gov This site is located at the interface between the α and β subunits, approximately 10 Å from the orthosteric (primary) binding site. nih.gov The structure-activity relationship (SAR) studies on these analogs indicated that steric limitations exist within the binding pocket where the pyridine moiety of the ligands interacts, as increasing the chain length linked to this ring led to decreased potency. nih.gov

These studies underscore the importance of specific amino acid residues in defining the affinity and selectivity of benzamide ligands. For a compound like this compound, it is plausible that similar interactions within a target's binding pocket, governed by steric and electronic complementarity, dictate its pharmacological activity.

Table 1: Impact of Receptor Mutations on Benzamide Ligand Binding

Receptor Mutation Ligand Class Effect on Binding Reference
Dopamine D4 T7.39A Substituted Benzamides Enhanced Affinity nih.gov
Dopamine D4 T7.39A (+)-Butaclamol Decreased Affinity nih.gov

In Vitro Pharmacological Activity in Other Biological Systems (for related benzamide research)

The benzamide scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities beyond a single receptor class. Research into various benzamide derivatives has revealed significant potential in enzyme inhibition and as antimicrobial or antiviral agents.

Enzyme Inhibition Assays (e.g., Deubiquitinase, Histone Deacetylase)

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives have emerged as a significant class of histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. tandfonline.comnih.gov The inhibitory activity of these compounds is closely linked to their chemical structure. Studies on novel benzamide-based derivatives show that modifications to the length of the molecule and substitutions on the terminal benzene (B151609) rings are critical for activity. tandfonline.comtandfonline.com

For example, structure-activity relationship studies revealed that a 2'-amino or hydroxy group on the benzanilide moiety was essential for inhibitory activity against histone deacetylase. acs.orgnih.gov The removal of the 2'-amino group leads to a loss of activity. acs.org Furthermore, the steric properties of substituents in the anilide moiety, particularly at the 3' and 4' positions, play a crucial role in the interaction with the enzyme. nih.gov One study found that among newly synthesized derivatives, compound 7j was the most potent HDACI, with IC50 values ranging from 0.65 to 1.70 μM against different HDAC isoforms. tandfonline.com Another well-studied benzamide HDACI, MS-275 , showed an IC50 value of 4.8 μM. acs.org

Deubiquitinase (DUB) Inhibition

The deubiquitinase (DUB) enzymes, which regulate protein turnover and signaling, have also been targeted by benzamide-related structures. Although direct inhibition by benzamide derivatives is less documented than for HDACs, related structures like benzosulfonamides have shown high potency and selectivity. For instance, a small-molecule benzosulfonamide was identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme linked to neurodegenerative disorders. nih.gov

In the broader context of DUB inhibition, compounds like WP1130 have been shown to possess antiviral activity by inhibiting DUBs. researchgate.net The design of new 4-(2-nitrophenoxy)benzamide derivatives was based on fulfilling the pharmacophoric features of DUB inhibitors, leading to compounds with potent antiviral effects. researchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

Compound/Class Target Enzyme IC50 Value Reference
Benzamide Derivatives Histone Deacetylase 2-50 μM nih.gov
MS-275 Histone Deacetylase 4.8 μM acs.org
Compound 7j HDAC Isoforms 0.65-1.70 μM tandfonline.com
HBX41108 USP7 0.42 μM nih.gov

Antimicrobial/Antiviral Activity

Antimicrobial Activity

Amide derivatives of benzoic acid have demonstrated a wide spectrum of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com The synthesis of various novel benzamide compounds has led to the identification of agents with potent activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com For example, in a study of 12 newly synthesized benzamide compounds, compound 5a showed excellent activity against B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com

Other research has focused on chloro-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which have shown bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in this series, 1f , exhibited a rapid, concentration-dependent bactericidal effect against an MRSA strain, with a significant reduction in bacterial count observed at 2x its MIC. nih.gov

Antiviral Activity

The benzamide scaffold has also been incorporated into compounds with significant antiviral properties. A benzamide derivative named AH0109 was identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC50) of 0.7 μM. nih.gov Mechanistic studies revealed that AH0109 impairs the nuclear translocation of viral cDNA and also affects reverse transcription. nih.gov Importantly, this compound was also effective against several drug-resistant HIV-1 strains. nih.gov

In another study, a series of 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide derivatives were identified as inhibitors of the influenza A/H3N2 virus. nih.govnih.gov These compounds target the viral hemagglutinin (HA) protein, preventing the fusion of the virus with the host cell membrane. Compound 2c from this series displayed an EC50 value of 1.3 μM. nih.govnih.gov Furthermore, research into 4-(2-nitrophenoxy)benzamide derivatives, designed as DUB inhibitors, showed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM. researchgate.net

Table 3: Antimicrobial and Antiviral Activity of Selected Benzamide Derivatives

Compound/Class Target Organism/Virus Activity Metric (MIC/EC50/IC50) Reference
Compound 5a E. coli MIC: 3.12 μg/mL nanobioletters.com
Compound 5a B. subtilis MIC: 6.25 μg/mL nanobioletters.com
Compound 1f MRSA 63718 Bactericidal at 2x MIC nih.gov
AH0109 HIV-1 EC50: 0.7 μM nih.gov
Compound 2c Influenza A/H3N2 EC50: 1.3 μM nih.govnih.gov

Structure Activity Relationship Sar Investigations of 4 Butoxy N 2 Fluorophenyl Benzamide Analogues

Elucidation of Pharmacophoric Requirements for mGluR5 Positive Allosteric Modulatory Activity

The pharmacophore for benzamide-based mGluR5 PAMs is generally understood to consist of a central benzamide (B126) core, a substituted N-phenyl ring, and a substituent at the 4-position of the benzoyl group. The amide linker is a critical hydrogen-bonding element, interacting with key residues within the allosteric binding site of the receptor. mdpi.com

The general pharmacophore model for this class of compounds involves three key regions:

Region 1: The N-phenyl ring. This region is crucial for establishing specific interactions within a hydrophobic pocket of the receptor. The substitution pattern on this ring significantly influences potency and can even determine the nature of the modulation (i.e., positive, negative, or silent).

Region 2: The central benzamide core. The amide bond itself is a key interaction point, likely forming hydrogen bonds with amino acid residues in the binding pocket. For instance, in related benzamide negative allosteric modulators (NAMs), the amide NH group has been shown to be a significant hydrogen bond donor. mdpi.com

Region 3: The 4-position substituent on the benzoyl ring. This position tolerates a variety of substituents, and its modification is a primary determinant of receptor affinity and selectivity.

Impact of Substitution Patterns on Modulatory Efficacy and Potency

The efficacy and potency of 4-butoxy-N-(2-fluorophenyl)benzamide analogues are highly sensitive to the substitution patterns on both the N-phenyl ring and the benzoyl moiety. Subtle changes to these regions can lead to significant shifts in biological activity, a phenomenon sometimes referred to as a "molecular switch," where a compound can change from a PAM to a NAM with a minor structural alteration. nih.gov

For the N-phenyl ring, the position and nature of the substituent are critical. In many related series, fluorination at the 3-position of the phenyl ring has been shown to modestly improve potency. nih.gov The presence of a substituent at the 2-position, as in this compound, influences the conformational preference of the N-phenyl ring relative to the benzamide core, which in turn affects the binding affinity.

On the benzoyl ring, the 4-position is a key site for modification. The nature of the substituent at this position can dramatically impact potency. For instance, in related series, the introduction of small alkyl or alkoxy groups can confer PAM activity. nih.gov

Substitution SiteSubstituentEffect on Activity
N-phenyl ring2-FluoroInfluences conformational orientation, contributing to binding affinity.
N-phenyl ring3-FluoroIn related analogs, can modestly increase potency. nih.gov
Benzoyl ring (4-position)Alkoxy groups (e.g., Butoxy)Generally associated with increased receptor affinity and potency.
Benzoyl ring (4-position)Small alkyl groupsIn some series, can also confer PAM activity. nih.gov

Role of the Butoxy Moiety in Receptor Affinity and Selectivity

The 4-butoxy group on the benzoyl ring of this compound plays a significant role in determining the compound's affinity for the mGluR5 receptor. This lipophilic moiety is thought to occupy a hydrophobic pocket within the allosteric binding site. The length and branching of the alkoxy chain are critical parameters influencing this interaction.

Quantitative structure-activity relationship (QSAR) studies on related aryl benzamide mGluR5 NAMs have indicated that large, sterically hindered, and hydrophobic groups at this position contribute positively to molecular activity. mdpi.com This suggests that the butoxy group in this compound likely enhances binding affinity through favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket. The flexibility of the butyl chain may also allow for an optimal conformational arrangement to maximize these interactions.

Feature of Butoxy MoietyContribution to Activity
LipophilicityEnhances binding affinity through hydrophobic interactions.
Size and ShapeOccupies a specific hydrophobic pocket within the allosteric site.
FlexibilityAllows for optimal positioning to maximize receptor interactions.

Significance of the Fluorine Atom on Biological Activity and Physicochemical Properties

The fluorine atom at the 2-position of the N-phenyl ring in this compound has a multifaceted impact on the molecule's properties. The introduction of fluorine is a common strategy in medicinal chemistry to modulate various parameters.

From a biological activity perspective, the fluorine atom can alter the electronic properties of the N-phenyl ring, influencing its interaction with the receptor. It can also form specific interactions, such as hydrogen bonds with suitable donor groups in the binding pocket. mdpi.com The position of the fluorine atom is critical; for example, in some mGluR5 modulator series, moving a fluorine substituent from one position to another on the phenyl ring can have a significant impact on potency. nih.gov

In terms of physicochemical properties, the introduction of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an improved pharmacokinetic profile. Furthermore, fluorine substitution can influence the lipophilicity and membrane permeability of the compound.

PropertyImpact of 2-Fluoro Substitution
Biological Activity
Receptor InteractionCan alter electronic properties and form specific interactions (e.g., hydrogen bonds). mdpi.com
PotencyThe specific position of the fluorine atom is crucial for optimizing potency. nih.gov
Physicochemical Properties
Metabolic StabilityCan block sites of metabolism, increasing half-life.
LipophilicityInfluences membrane permeability and overall pharmacokinetic profile.

Comparative SAR Analysis with Other Allosteric Ligand Chemotypes

The benzamide scaffold of this compound is one of several chemotypes known to produce mGluR5 PAMs. A comparative analysis with other prominent chemotypes, such as the pyrazole (B372694) and pyridine-based modulators, reveals both commonalities and distinct differences in their SAR.

Pyrazole-based PAMs , such as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), represent a well-studied class of mGluR5 PAMs. nih.govnih.gov Like the benzamides, they possess an amide linker and aryl substituents that are critical for activity. However, the central pyrazole core imposes different geometric constraints on the orientation of the aryl groups compared to the benzamide scaffold.

Pyridine-based PAMs and related heterocyclic analogues often feature a rigid core that positions the key interacting moieties in a specific spatial arrangement. For example, some pyridine-based PAMs have been developed from MPEP-like scaffolds, which were initially identified as NAMs. nih.govnih.gov This highlights the subtle structural modifications that can switch pharmacology from antagonism to potentiation.

A key difference among these chemotypes can be their interaction with different allosteric sites or different conformations of the same site on the mGluR5 receptor. While many PAMs and NAMs bind to the MPEP site, some benzamide derivatives have been suggested to interact with a novel allosteric site. nih.gov This diversity in binding modes offers opportunities for developing modulators with distinct pharmacological profiles.

ChemotypeKey SAR Features
Benzamides - Central benzamide core with critical amide linker. mdpi.com - Lipophilic substituent at the 4-position of the benzoyl ring enhances affinity. mdpi.com - Substitution on the N-phenyl ring fine-tunes potency.
Pyrazoles (e.g., CDPPB) - Central pyrazole core imposes specific geometry. - N-phenyl and benzoyl substituents are crucial for activity. nih.govnih.gov
Pyridines/Pyrimidines (MPEP-like) - Often derived from NAM scaffolds. nih.govnih.gov - Small modifications can switch pharmacology from NAM to PAM. nih.gov - Rigid core structure dictates substituent orientation.

Computational and Biophysical Studies on 4 Butoxy N 2 Fluorophenyl Benzamide and Analogues

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. This modeling is foundational for understanding the structural basis of a compound's pharmacological activity.

Studies on aryl benzamide (B126) derivatives, a class to which 4-butoxy-N-(2-fluorophenyl)benzamide belongs, have identified a specific allosteric binding site within the seven-transmembrane (7TM) domain of the mGluR5 receptor. mdpi.com This binding pocket, referred to as Site 1, is described as a "bone-shaped" cavity composed of two sub-pockets (S1 and S2) connected by a narrower linker region. mdpi.com

Docking analyses reveal that aryl benzamide NAMs can adopt distinct spatial conformations within this site, broadly categorized into "linear" and "arc" configurations. mdpi.com The specific conformation is influenced by the molecule's structural features, such as the nature of the aromatic rings and the length of the linker chain. mdpi.com Aryl benzamide derivatives, including by extension this compound, are predicted to bind in an "arc" conformation. mdpi.com In this mode, the various rings of the molecule orient themselves within the two sub-pockets of the binding site. mdpi.com For instance, one part of the molecule may occupy the S1 sub-pocket, while other rings settle into the S2 sub-pocket, with the central amide structure positioned in the linker region. mdpi.com These computational models are refined using techniques like receptor relaxation to account for the induced fit of each specific ligand. nih.gov

The stability of the ligand-receptor complex is dictated by a network of interactions with specific amino acid residues lining the allosteric pocket. For aryl benzamide NAMs at Site 1, these interactions are primarily hydrophobic in nature, supplemented by crucial hydrogen bonds and π-π stacking. mdpi.com

Computational studies have identified a set of key residues that are critical for the binding and function of these modulators. mdpi.comnih.gov Hydrophobic interactions are particularly dominant, with the S2 sub-pocket being rich in hydrophobic residues. mdpi.com

Key Interacting Residues in the mGluR5 Allosteric Site for Aryl Benzamide NAMs

Interaction Type Key Residues Reference
General Binding & Site Formation Pro655, Tyr659, Ser654, Ser658, Ile625, Ile651, Trp945, Phe948, Leu904, Asn907, Met962, Val966, Pro903, Ser965, Ser969, Ala970, Ala973 mdpi.com
Functional Interaction (NAMs) Trp785 nih.gov
Hydrogen Bonding Ser809 nih.gov

| π-π Stacking | Trp945 | mdpi.com |

The interaction with Trp785 has been specifically implicated in receptor inactivation by NAMs, while hydrogen bonding with Ser809 is thought to influence the conformational state of the receptor. nih.gov The orientation of this hydrogen bond can affect the position of transmembrane helix 7, altering the shape of the allosteric site. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations are performed to assess the stability of the predicted binding mode and to understand the conformational changes in both the ligand and the receptor. nih.gov

MD simulations of mGluR5 NAMs have been used to verify the binding modes suggested by docking studies and to refine the understanding of key interactions. mdpi.com For example, MD studies have revealed the formation of hydrogen bonds that were not observed in the initial, static docking results, highlighting the importance of simulating the dynamic nature of the complex. mdpi.com These simulations confirm that aryl benzamide derivatives can bind stably within the allosteric site, stabilized by a combination of hydrophobic contacts, hydrogen bonds, and π-π stacking interactions. mdpi.com The insights from MD simulations are critical for confirming the binding mechanism and can guide the rational design of new modulators with improved properties. nih.gov

In Silico Property Predictions for Lead Optimization (excluding ADMET toxicity and human pharmacokinetics)

In silico tools are widely used in the early stages of drug design to predict the physicochemical properties of compounds, helping to prioritize candidates for synthesis and further testing. researchgate.netjonuns.com This approach allows for the efficient evaluation of a compound's drug-likeness. nih.gov

For a given compound, various molecular and physicochemical parameters can be calculated using computational software. These properties are crucial for predicting a molecule's behavior in a biological system. While specific experimental data for this compound is not detailed in the provided context, a table of predicted properties for a structurally related benzamide is presented below to illustrate the concept.

Calculated Physicochemical Properties for a Representative Benzamide Analogue

Property Predicted Value Significance Reference
Molecular Weight 343.4 g/mol Influences absorption and distribution. nih.gov
XLogP3-AA (LogP) 4.3 A measure of lipophilicity, affecting solubility and membrane permeability. nih.gov
Hydrogen Bond Donors 1 Influences solubility and receptor binding. nih.gov
Hydrogen Bond Acceptors 4 Influences solubility and receptor binding. nih.gov
Rotatable Bond Count 8 Relates to conformational flexibility. nih.gov
Topological Polar Surface Area (TPSA) 56.8 Ų Correlates with passive molecular transport through membranes. nih.gov

| Molar Refractivity | Varies by compound | Relates to molecular volume and polarizability, affecting ligand-receptor interactions. | jonuns.com |

These parameters are essential for optimizing lead compounds to achieve a better balance of potency and drug-like properties. researchgate.net

Preclinical Pharmacological Applications and Research Modalities of 4 Butoxy N 2 Fluorophenyl Benzamide

In Vivo Investigations in Preclinical Animal Models for CNS Disorders

In vivo studies are essential for understanding the physiological and behavioral effects of a compound in a living organism. Such studies provide the foundational data for potential therapeutic applications.

While specific efficacy studies on 4-butoxy-N-(2-fluorophenyl)benzamide in animal models for cognitive deficits, anxiety, or pain are not detailed in the currently available literature, the broader class of mGluR5 negative allosteric modulators (NAMs) has shown significant promise in these areas. For instance, mGluR5 NAMs have demonstrated anxiolytic-like effects in various preclinical models. The attenuation of mGluR5 signaling is a well-explored strategy for mitigating anxiety and has shown potential in models of conditions like Parkinson's disease and drug abuse. Animal models used to assess anxiety include the social interaction test, which is validated to distinguish between anxiolytic and sedative effects.

The development of effective treatments for chronic pain is a significant challenge, and researchers are increasingly using sophisticated animal models that assess not just reflexive responses but also more complex pain-related behaviors and their impact on quality of life. Similarly, a wide array of animal models, including genetic, lesion-induced, and pharmacological models, are employed to study cognitive impairment and to test the efficacy of new therapeutic agents.

Behavioral phenotyping in animal models is a crucial component of in vivo screening for drugs targeting the CNS. This process involves a comprehensive assessment of general health, motor functions, and specific behavioral domains such as learning, memory, emotionality, and social behavior. A variety of tests are utilized, including the open field test, elevated plus-maze, and conditioned fear tasks to build a detailed profile of a compound's effects. For compounds targeting neurological disorders, behavioral phenotyping helps to identify potential therapeutic effects as well as any off-target behavioral changes.

Exploration of this compound as a Research Tool

Beyond its potential therapeutic applications, this compound serves as a valuable research tool for dissecting the complexities of the glutamatergic system.

As a negative allosteric modulator of mGluR5, this compound is useful for studying the nuanced roles of this receptor in neuronal signaling. MGluR5 is a G protein-coupled receptor that, upon activation, modulates neuronal activity through Gqα-mediated pathways, leading to the production of inositol (B14025) trisphosphate (IP3) and an increase in intracellular calcium. Allosteric modulators like this compound allow researchers to finely tune the receptor's activity in response to the endogenous neurotransmitter glutamate (B1630785), providing greater selectivity compared to orthosteric ligands. This allows for detailed investigation into the downstream effects of mGluR5 modulation, such as the regulation of extracellular signal-regulated kinase (ERK1/2) and the expression of proteins like Arc and PSD-95, which are crucial for synaptic plasticity.

The precise action of mGluR5 NAMs makes them suitable for studying the function of specific neuronal circuits. MGluR5 is highly expressed in brain regions critical for learning, memory, and emotion, including the cortex, hippocampus, amygdala, and basal ganglia. By selectively modulating mGluR5 activity, researchers can investigate the receptor's role in synaptic transmission and plasticity within these circuits. For example, studies have used mGluR5 modulators to explore how the receptor contributes to processes like long-term depression (LTD) through its influence on AMPA receptor internalization. Such functional studies are vital for understanding the neural basis of both normal brain function and various neuropsychiatric and neurological disorders.

Future Research Directions and Translational Perspectives

Development of Next-Generation 4-Butoxy-N-(2-fluorophenyl)benzamide Derivatives with Enhanced Research Utility

The core structure of this compound serves as a promising scaffold for chemical modification. Future research should focus on the rational design and synthesis of next-generation derivatives to create a library of compounds with fine-tuned properties for research applications. The goal of such a program would be to systematically explore the structure-activity relationships (SAR) to enhance potency, selectivity, and utility as chemical probes. medchemexpress.com

Key strategies for derivatization could include:

Modification of the Butoxy Group: Altering the length, branching, or introducing cyclic structures to the alkoxy chain could modulate lipophilicity and binding pocket interactions. This can influence properties like membrane permeability and metabolic stability. researchgate.net

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, nitro groups, methyl groups) on either the benzamide (B126) or the N-phenyl ring can significantly alter electronic properties and steric interactions. This is a common strategy to improve target affinity and selectivity. researchgate.net

Bioisosteric Replacement: Replacing key functional groups with bioisosteres, such as substituting the benzamide core with a benzoxazole (B165842) or benzothiazole, could lead to compounds with novel biological activity profiles or improved solubility. tandfonline.com

Conjugation: Linking the parent compound to other molecules, such as fluorescent dyes or biotin, could create valuable tool compounds for visualization studies (e.g., fluorescence microscopy) or for affinity-based target identification experiments.

A systematic SAR study would be crucial to understand how these modifications impact the compound's interaction with its biological target(s). medchemexpress.comnih.gov This involves synthesizing a matrix of analogs and evaluating them in relevant in-vitro assays.

Integration of Advanced Methodologies for Deeper Mechanistic Understanding

To move beyond preliminary findings, a deeper, more quantitative understanding of the compound's mechanism of action is required. Integrating advanced computational and experimental methodologies will be essential.

Computational Modeling:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding pose of this compound and its derivatives within the target's active site. nih.govnih.gov This can guide the rational design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity. researchgate.net This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Advanced Experimental Assays:

Target Deconvolution: For compounds with an unknown mechanism, unbiased assays can help identify the direct biological target(s). Techniques like chemical proteomics and thermal shift assays are powerful tools for this purpose. acs.org

Pathway Analysis: Once a target is known, researchers can investigate the downstream effects of its modulation. This includes analyzing changes in G-protein or β-arrestin signaling pathways, kinase activation, or gene expression profiles. acs.orgku.dk

Spectroscopic and Analytical Characterization: The use of techniques such as 1H-NMR, 13C-NMR, and LC-MS is fundamental for confirming the structure and purity of all synthesized derivatives, ensuring the reliability of biological data. researchgate.netcyberleninka.ru

Broader Exploration of Benzamide Scaffolds for Novel Biological Targets (within academic research scope)

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology because it can interact with a wide variety of biological targets. Research into derivatives of this compound could be expanded to screen for activity against novel or underexplored biological targets, purely within an academic research scope. The versatility of the benzamide core is demonstrated by its presence in compounds targeting a diverse array of proteins. nih.govnih.govmdpi.com

For instance, different benzamide-based compounds have been synthesized and investigated in research settings for their ability to interact with targets such as:

Enzymes: Including Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, and γ-secretase, involved in peptide processing. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): Such as the Smoothened receptor, which is part of the Hedgehog signaling pathway. nih.gov

Ion Channels and Transporters: Including the sodium taurocholate cotransporting polypeptide (NTCP) and K_V7 potassium channels. nih.govacs.org

Receptors: Such as the 5-HT3 serotonin (B10506) receptor. ku.dk

Systematic screening of a focused library of derivatives based on the this compound scaffold against panels of diverse biological targets could uncover unexpected activities, opening up new lines of scientific inquiry.

Table 1: Examples of Benzamide Scaffolds in Novel Target Exploration (Research Context)

Benzamide Derivative ClassInvestigational Research TargetAssociated Biological Pathway/ProcessReference
Novel Benzamide DerivativesSmoothened (SMO) AntagonistHedgehog Signaling Pathway nih.gov
Benzamide AnaloguesSodium Taurocholate Cotransporting Polypeptide (NTCP)Hepatocellular Carcinoma Cell Proliferation nih.gov
Benzamide DerivativesPoly(ADP-ribose) Polymerase-1 (PARP-1)DNA Damage Repair nih.gov
Benzoxazole-Benzamide ConjugatesVEGFR-2Angiogenesis tandfonline.com
N-arylsulfonyl Morpholinesγ-secretaseAmyloid Precursor Protein Processing nih.gov
Benzamide Scaffold5-HT3 ReceptorSerotonergic Neurotransmission ku.dk

Potential Role in Understanding Neurotransmission and Neuropathology (research focus)

The structural motifs within this compound, specifically the N-arylbenzamide core, are found in many compounds explored for their neurological activity. This suggests a potential, yet-to-be-explored role for this compound and its derivatives as research tools in neuroscience.

Future research could investigate the compound's ability to:

Modulate Neurotransmitter Systems: Some benzamide scaffolds have been found to act on serotonin receptors, suggesting that derivatives could be developed as probes for studying neurotransmitter systems. ku.dk

Inhibit Protein Aggregation: Pathological protein aggregation is a hallmark of many neurodegenerative diseases. Structurally related N-aryl amines have been investigated as inhibitors of amyloid-β peptide aggregation, a key process in Alzheimer's disease. nih.gov Research could explore whether derivatives of this compound possess similar anti-aggregation properties.

Interact with Neuropathology-Related Enzymes: Benzamide-related structures have been designed to inhibit enzymes like γ-secretase, which is critically involved in the generation of amyloid-β. nih.gov Screening the compound and its analogs against such enzymes could be a fruitful area of investigation.

Provide Neuroprotection: Other related scaffolds have been developed into potent neuroprotective agents in research models, suggesting that this chemical class may have utility in studying the mechanisms of neuronal cell death and protection. acs.org

A crucial aspect of this research would be to design derivatives with high blood-brain barrier permeability to allow for their use in in-vivo models of neurological disease. nih.gov

Q & A

Q. What are the critical steps in synthesizing 4-butoxy-N-(2-fluorophenyl)benzamide, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, starting with the formation of the benzamide core via coupling of 4-butoxybenzoic acid derivatives with 2-fluoroaniline. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt or thionyl chloride for acid activation .
  • Purification : Employ recrystallization or column chromatography, followed by HPLC to verify purity (>95%) .
  • Structural confirmation : NMR (¹H/¹³C) and FT-IR to validate the amide linkage and substituent positions . Reference :

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and aromatic ring environments .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC : Monitor purity and detect byproducts . Reference :

Q. What safety protocols are critical during synthesis and handling?

  • Hazard assessment : Evaluate risks associated with reagents (e.g., thionyl chloride) using guidelines from Prudent Practices in the Laboratory .
  • Ventilation : Use fume hoods for volatile intermediates .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Store the compound away from heat due to potential decomposition . Reference :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Maintain 0–5°C during acid activation to minimize side reactions .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if introducing additional aryl groups . Reference :

Q. How can discrepancies in spectroscopic data be resolved?

  • Comparative analysis : Cross-validate NMR shifts with computational predictions (e.g., DFT calculations) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
  • Dynamic NMR : Investigate rotational barriers in the amide bond if signal splitting occurs . Reference :

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with fluorophenyl-binding enzymes (e.g., kinases) .
  • QSAR models : Train models on datasets of fluorinated benzamides to predict bioactivity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories . Reference :

Q. How can structural derivatives be designed to enhance metabolic stability?

  • Substituent modification : Replace the butoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Bioisosteric replacement : Substitute the fluorophenyl ring with a thiadiazole moiety to improve solubility .
  • Prodrug strategies : Introduce ester linkages for controlled release . Reference :

Data Contradiction Analysis

Q. How to address conflicting data in reported biological activities?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target screening : Use kinome-wide profiling to identify non-specific interactions .
  • Meta-analysis : Compare IC₅₀ values from independent studies to identify outliers . Reference :

Methodological Resources

  • Synthetic protocols : Refer to multi-step organic synthesis guidelines in Organic Syntheses .
  • Computational tools : Utilize CC-DPS for QSPR-driven property prediction .
  • Crystallography standards : Follow CIF validation protocols from the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.